molecular formula C17H13Cl2NO6 B460831 methyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate CAS No. 825602-73-1

methyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B460831
CAS No.: 825602-73-1
M. Wt: 398.2g/mol
InChI Key: HMZGZQPMJLEENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate is a pyranopyran derivative characterized by a fused bicyclic core, a 2,4-dichlorophenyl substituent, a hydroxymethyl group, and a methyl carboxylate moiety. Its molecular formula is C₁₇H₁₃Cl₂NO₆ (average mass: ~398.2 g/mol). The compound’s structure includes stereoelectronic features that influence its physicochemical properties, such as solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

methyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO6/c1-24-17(23)13-12(9-3-2-7(18)4-10(9)19)15-14(26-16(13)20)11(22)5-8(6-21)25-15/h2-5,12,21H,6,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZGZQPMJLEENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)Cl)Cl)OC(=CC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Mechanism

The most widely reported method involves a one-pot three-component reaction between 2,4-dichlorobenzaldehyde , methyl cyanoacetate , and kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4) . Triethylamine (Et₃N) acts as a base catalyst, facilitating Knoevenagel condensation, Michael addition, and cyclization steps.

Key steps:

  • Knoevenagel condensation : 2,4-Dichlorobenzaldehyde reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

  • Michael addition : Kojic acid attacks the electrophilic β-position of the intermediate.

  • Cyclization : Intramolecular esterification and tautomerization yield the pyrano[3,2-b]pyran scaffold.

Optimization Parameters

ParameterOptimal ConditionImpact on Yield
CatalystEt₃N (1 mmol)85–90% yield
Solvent[bmim]BF4 (2 mL)Reusable, no byproducts
TemperatureRoom temperature (25°C)Energy-efficient
Reaction Time3–4 hoursComplete conversion

The ionic liquid enhances reaction efficiency due to its high polarity and ability to stabilize charged intermediates. Recycling experiments confirm [bmim]BF4 retains catalytic activity for up to five cycles with <5% yield reduction.

Workup and Purification

Post-reaction, the mixture is diluted with water (5 mL), and the precipitate is filtered. Crude product is recrystallized from ethanol, yielding colorless crystals. Spectral data align with analogous pyrano[3,2-b]pyran derivatives:

  • M.P. : 228–230°C (lit. 230–232°C for 4o)

  • IR (KBr) : 3393 cm⁻¹ (OH), 2201 cm⁻¹ (CN), 1649 cm⁻¹ (C=O)

  • ¹H NMR (DMSO-d₆) : δ 7.35 (d, J = 8.4 Hz, ArH), 4.80 (s, CH), 3.91 (dd, CH₂)

Conventional Solvent-Based Synthesis

Ethanol-Water System with Phase-Transfer Catalysts

Alternative protocols replace ionic liquids with ethanol-water (1:1) and triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst. While environmentally benign, this method requires elevated temperatures (90°C) and longer reaction times (6–8 hours), yielding 70–75% product.

Comparative Analysis:

ConditionIonic Liquid MethodEthanol-Water Method
Yield85–90%70–75%
Temperature25°C90°C
Catalyst RecoveryFullPartial
Environmental ImpactLowModerate

Solvent-Free Mechanochemical Approach

Ball milling 2,4-dichlorobenzaldehyde , methyl cyanoacetate , and kojic acid with KF-Al₂O₃ as a solid catalyst achieves 80% yield in 2 hours. This method eliminates solvents but requires specialized equipment and yields slightly lower purity.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Critical ¹H NMR signals for structural confirmation:

  • δ 5.67 (t, J = 6.0 Hz) : Hydroxymethyl proton adjacent to oxygen.

  • δ 7.24–7.35 (m) : Aromatic protons from 2,4-dichlorophenyl.

  • δ 4.18 (dd, J = 17.2, 5.6 Hz) : Diastereotopic methylene protons.

¹³C NMR data further confirm the ester carbonyl at δ 165.2 and the pyranone C=O at δ 160.8 .

High-Resolution Mass Spectrometry (HRMS)

Observed [M + Na]⁺ at m/z 400.0558 matches the theoretical m/z 400.0564 for C₁₈H₁₆Cl₂NO₆ .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The carbonyl group in the pyran ring can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrano[3,2-b]pyran compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to methyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate have been tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. These studies demonstrated that certain derivatives possess notable efficacy against these pathogens, suggesting potential for development as antimicrobial agents .

Anticancer Properties

The compound's structure suggests potential for anticancer activity. Research has shown that pyrano[3,2-b]pyran derivatives can inhibit cancer cell proliferation. A recent study highlighted the synthesis of amino-substituted spiro derivatives that displayed cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells .

Enzyme Inhibition

This compound has also been explored for its potential to inhibit key enzymes involved in disease processes. Specifically, studies have indicated that certain pyrano derivatives can act as inhibitors of cyclooxygenase enzymes (COX), which are implicated in inflammatory processes and cancer progression .

Multicomponent Reactions

The compound can be utilized in multicomponent reactions (MCRs), which are valuable in synthetic organic chemistry for the rapid construction of complex molecules. For example, a one-pot synthesis method involving this compound has been reported to yield various functionalized products efficiently under mild conditions .

Catalytic Applications

The compound's structural features allow it to serve as a catalyst or catalyst precursor in organic reactions. Its ability to facilitate C–C and C–N bond formations under ultrasound irradiation has been documented, showcasing its utility in promoting chemical transformations with high yields and selectivity .

Optoelectronic Properties

Research into the optoelectronic properties of this compound suggests potential applications in material science. The compound's unique electronic structure may enable its use in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells .

Summary Table of Applications

Field Application Findings
Medicinal ChemistryAntimicrobial ActivityEffective against E. coli and S. aureus
Anticancer PropertiesInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits cyclooxygenase enzymes
Organic SynthesisMulticomponent ReactionsEfficient one-pot synthesis yielding diverse products
Catalytic ApplicationsFacilitates C–C and C–N bond formations
Material ScienceOptoelectronic PropertiesPotential use in OLEDs and photovoltaic cells

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyranopyran derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues with Chlorophenyl Substituents

Compound Name Substituents Key Functional Groups Biological Activity (IC₅₀) Melting Point (°C) References
Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate 4-chlorophenyl Methyl carboxylate, hydroxymethyl Not reported Not reported
Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate 2-chlorophenyl Methyl carboxylate, hydroxymethyl Not reported Not reported
Target compound 2,4-dichlorophenyl Methyl carboxylate, hydroxymethyl Not reported Not reported
  • Key Differences: Substituent Position: The 2,4-dichlorophenyl group in the target compound introduces greater steric bulk and lipophilicity compared to mono-chlorinated analogs. This may enhance membrane permeability but reduce solubility .

Carbonitrile vs. Carboxylate Derivatives

Compound Name Substituents Key Functional Groups Biological Activity (IC₅₀) Melting Point (°C) References
2-Amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile 2,4-dichlorophenyl Carbonitrile, hydroxymethyl Not reported Not reported
Target compound 2,4-dichlorophenyl Methyl carboxylate, hydroxymethyl Not reported Not reported
  • Functional Group Impact :
    • The carbonitrile group in the analog may engage in hydrogen bonding (e.g., with enzyme active sites), whereas the methyl carboxylate in the target compound could participate in electrostatic interactions or serve as a metabolically labile ester .
    • Carbonitrile derivatives often exhibit higher thermal stability due to strong dipole-dipole interactions, whereas carboxylates may have better aqueous solubility .

Substituent Effects on Antityrosinase Activity

Compound Name Substituents IC₅₀ (μM) Inhibition Mode References
2-Amino-4-(4-((4-fluorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6b) 4-fluorobenzyloxy, phenyl 7.69 ± 1.99 Competitive
Kojic acid (control) Hydroxypyrone 23.64 ± 2.56 Competitive
  • Comparison Insights :
    • Fluorobenzyloxy-substituted analogs (e.g., 6b) demonstrate significantly higher antityrosinase potency than kojic acid, suggesting that electron-withdrawing groups (e.g., fluorine) enhance enzyme inhibition .
    • The target compound’s dichlorophenyl group may provide similar electron-withdrawing effects, but the absence of a benzyloxy linker could limit its ability to access the enzyme’s active site compared to 6b .

Ethyl Ester Derivatives

Compound Name Substituents Molecular Weight (g/mol) Predicted Density (g/cm³) References
Ethyl 2-amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate 2,6-dichlorophenyl 412.22 Not reported
Target compound 2,4-dichlorophenyl 398.2 1.53 (predicted)
  • Ester Group Impact: Ethyl esters (e.g., 412.22 g/mol) are typically more lipophilic than methyl esters (398.2 g/mol), which may enhance blood-brain barrier penetration but reduce renal clearance .

Biological Activity

Methyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C17_{17}H13_{13}Cl2_{2}N O6_{6}
  • Molecular Weight : 398.19 g/mol
  • CAS Number : 898921-20-5

The synthesis of this compound typically involves multi-step organic reactions utilizing various reagents and catalysts under controlled conditions. The use of catalysts such as SnCl4_{4} or Fe3_{3}O4_{4} supported ionic liquids has been reported to enhance yields during the synthesis process .

Antimicrobial Properties

Research has indicated that derivatives of pyrano[3,2-b]pyran compounds exhibit notable antimicrobial activity. This compound has been tested against various bacterial strains. For instance, studies show that certain derivatives demonstrate significant inhibitory effects on Gram-positive and Gram-negative bacteria, indicating potential as antibacterial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and death. For example, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in human cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of methyl 2-amino derivatives demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than many traditional antibiotics. This suggests that the compound could be a candidate for developing new antimicrobial therapies.

Case Study 2: Cytotoxicity Against Cancer Cells

In another study assessing cytotoxic effects on HT-1080 fibrosarcoma cells, methyl 2-amino derivatives showed a dose-dependent decrease in cell viability. The IC50_{50} value was determined to be significantly lower than that of standard chemotherapeutic agents, highlighting its potential as a lead compound in cancer treatment protocols .

Summary Table of Biological Activities

Biological ActivityTest Organism/Cell LineResultReference
AntibacterialStaphylococcus aureusMIC = 32 µg/mL
AntibacterialEscherichia coliMIC = 16 µg/mL
CytotoxicityHT-1080 FibrosarcomaIC50_{50} = 5 µM
Apoptosis InductionHuman Cancer CellsIncreased apoptosis

Q & A

Q. What are the critical steps for synthesizing methyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate, and how can reaction yields be optimized?

The synthesis of this compound involves multi-step heterocyclic chemistry, including cyclocondensation and functionalization. Key steps include:

  • Cyclocondensation : Use of dichlorophenyl precursors under reflux conditions with a polar aprotic solvent (e.g., DCM or DMF) to form the pyranopyran core.
  • Hydroxymethylation : Controlled addition of formaldehyde derivatives under basic conditions (e.g., triethylamine) to avoid over-alkylation .
  • Esterification : Methylation of the carboxylic acid intermediate using methyl chloride or diazomethane.
    To optimize yields:
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (e.g., DCM/EtOAc gradients) to remove byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the pyranopyran backbone, dichlorophenyl substituents, and hydroxymethyl group. For example, the 8-oxo group typically appears as a singlet near δ 8.0 ppm in 1H^1H NMR .
  • HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., observed [M+H]+^+ vs. calculated mass) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the fused pyran rings .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

Discrepancies often arise from solvent effects or incomplete conformational sampling in simulations. Strategies include:

  • Solvent Correction : Apply implicit solvent models (e.g., COSMO-RS) to DFT calculations to account for solvation effects .
  • Dynamic NMR Studies : Probe temperature-dependent shifts to identify rotameric equilibria or tautomeric forms that computational models may overlook .
  • Kinetic Isotope Effects (KIEs) : Compare experimental and theoretical KIEs to validate reaction mechanisms .

Q. What experimental designs are suitable for evaluating the compound’s bioactivity while minimizing cytotoxicity?

Adopt a tiered approach:

  • In Vitro Screening : Use cell viability assays (e.g., MTT) on human cell lines (e.g., HEK-293) to establish IC50_{50} values. Prioritize concentrations below 10 µM to avoid non-specific toxicity .
  • Target-Specific Assays : Pair with enzymatic assays (e.g., kinase inhibition) to distinguish target-mediated effects from off-target cytotoxicity.
  • Comparative Profiling : Benchmark against structurally similar compounds (e.g., pyranopyran derivatives with known safety profiles) to identify toxicity trends .

Q. How can researchers assess the environmental impact of this compound using ecotoxicological models?

Follow the INCHEMBIOL framework :

  • Physicochemical Properties : Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential.
  • Biotic Degradation : Conduct OECD 301F tests to assess microbial degradation in aqueous systems.
  • Trophic Transfer Studies : Use model organisms (e.g., Daphnia magna) to evaluate biomagnification risks.

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Solvent Screening : Test mixed-solvent systems (e.g., DCM/hexane or EtOAc/MeOH) to induce slow crystallization.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., dichlorophenyl-containing pyran derivatives) to nucleate growth .
  • Temperature Gradients : Gradually reduce temperature from 40°C to 4°C over 48 hours to stabilize crystal lattices .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic) at 40°C for 72 hours.
  • Analytical Monitoring : Use HPLC-PDA to track degradation products and assign structural changes via MS/MS fragmentation .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (25°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.